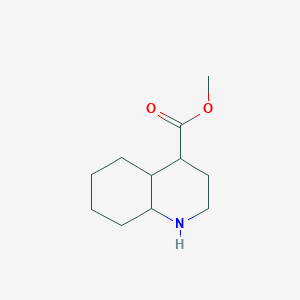
Methyl decahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl decahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number 144817-87-8 . It also has a variant known as “this compound hydrochloride” with the CAS Number 1955547-71-3 . The molecular weight of the hydrochloride variant is 233.74 .
Synthesis Analysis
The synthesis of quinoline derivatives, which includes “this compound”, has been a topic of interest in recent years . Various methods have been developed for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has been reported that there are 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Carboxylic acids, such as “this compound”, can react with bases to form ionic salts . They can also undergo Pd-catalysed C–H functionalisation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 197.28 . The hydrochloride variant has a molecular weight of 233.74 .Scientific Research Applications
Chemical Reactivity and Synthetic Applications
Methyl decahydroquinoline-4-carboxylate serves as a versatile intermediate in organic synthesis. For example, it reacts with lithium tert-alkylperoxy acetylides to prepare hydroxy-decahydroquinolines, which can further react with carboxylic acids and methyl iodide, demonstrating its utility in synthesizing complex organic compounds (Dikusar, Kozlov, & Moiseichuk, 2001).
Pharmacological Studies
The stereochemistry of decahydroquinoline derivatives, including this compound, has been investigated for their pharmacological effects. For instance, trans-decahydroquinoline-5-carboxylic acid epimers have been synthesized and studied for their interactions with GABA receptors and neuronal GABA transport systems, highlighting their potential as probes in neuroscience research (Witiak, Patch, Enna, & Fung, 1986).
Mass Spectrometry Studies
In mass spectrometric studies, the behavior of substituted isoquinolines, structurally related to this compound, has been explored, shedding light on the gas-phase reactions of these compounds. This research aids in the characterization of potential drug candidates and their metabolites in clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Natural Products and Bioactivity
Decahydroquinoline derivatives, closely related to this compound, have been identified in natural sources such as marine tunicates and shown to exhibit significant antiplasmodial and antitrypanosomal activities. This indicates the potential of these compounds in the development of new antimalarial and antitrypanosomal drugs (Wright, Goclik, König, & Kaminsky, 2002).
Synthetic and Crystallographic Studies
Further research has focused on the methylation of related compounds, providing insights into the regioselectivity of such reactions and their potential applications in designing combinatorial libraries for drug discovery. These studies include structural confirmation through X-ray diffraction and implications for antiviral activity, notably against Hepatitis B Virus (Kovalenko et al., 2020).
Properties
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBUWGGNNPTNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)
![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)
![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)
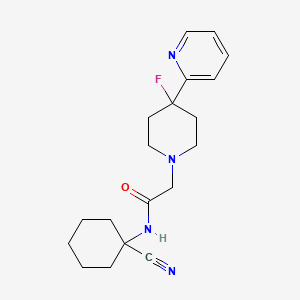
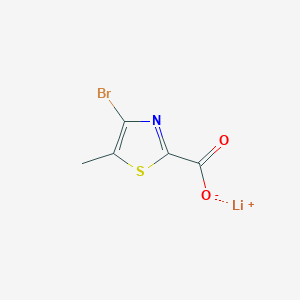
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2797005.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2797007.png)
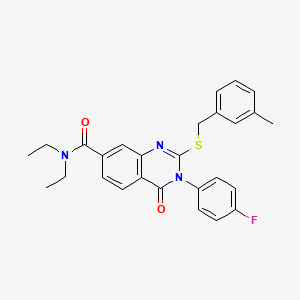
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)
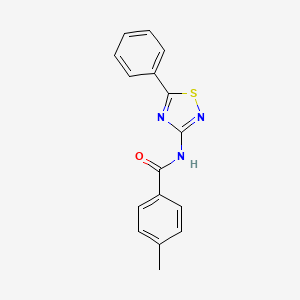

![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2797015.png)
![benzyl N-[(2R)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2797017.png)
